molecular formula C10H13N5 B158956 6-(piperidin-1-yl)-9H-purine CAS No. 1928-81-0

6-(piperidin-1-yl)-9H-purine

Cat. No.: B158956
CAS No.: 1928-81-0
M. Wt: 203.24 g/mol
InChI Key: OXCZAXJFRBPQRP-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)-9H-purine is a heterocyclic compound that combines a purine ring with a piperidine moiety The purine ring is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(piperidin-1-yl)-9H-purine typically involves the nucleophilic substitution of a halogenated purine derivative with piperidine. One common method is the reaction of 6-chloropurine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Piperidin-1-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate purine metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)-9H-purine in biological systems involves its interaction with purine receptors and enzymes. The compound can act as an inhibitor or modulator of enzymes involved in purine metabolism, such as xanthine oxidase. It may also interact with adenosine receptors, influencing various physiological processes.

Comparison with Similar Compounds

    6-(Morpholin-4-yl)-9H-purine: Similar structure but with a morpholine ring instead of a piperidine ring.

    6-(Pyrrolidin-1-yl)-9H-purine: Contains a pyrrolidine ring instead of a piperidine ring.

    6-(Piperidin-1-yl)-8,9-diphenylpurine: A more complex derivative with additional phenyl groups.

Uniqueness: 6-(Piperidin-1-yl)-9H-purine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it a valuable scaffold for the design of bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

6-piperidin-1-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10/h6-7H,1-5H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZAXJFRBPQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389606
Record name 6-(Piperidin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-81-0
Record name 1928-81-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Piperidin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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